molecular formula C49H37F2N3O5S2 B157460 Pyrrophenone

Pyrrophenone

Cat. No.: B157460
M. Wt: 850.0 g/mol
InChI Key: XSCZRVUQXBBTRO-MKNPRXRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The group IVA phospholipase A2 (PLA2), known as calcium-dependent cytosolic PLA2 (cPLA2), selectively releases arachidonic acid (AA) from membrane phospholipids, playing a central role in initiating the synthesis of prostaglandins (PGs) and leukotrienes (LTs). Pyrrophenone inhibits cPLA2α with an IC50 of 4.2 nM in enzyme assays and potently blocks the release of AA and the production of PGE2 and LTC4 in cells (IC50 = 24, 25, and 14 nM, respectively). Its action is reversible and selective, as this compound inhibits the secretory type IB and IIA PLA2s with more than a hundred-fold less potency. This compound has also been shown to inhibit calcium ionophore (A23187)-stimulated AA release from monocytic cells, interleukin-1-induced PGE2 synthesis in mesangial cells, and the production of PGE2, LTs, and platelet-activating factor by human neutrophils, always with maximal inhibition at concentrations below 1 μM.

Scientific Research Applications

Pyrrolidinophenone Derivatives in Biological Fluids

Research into pyrrolidinophenone derivatives, a group of narcotic drugs controlled in the Russian Federation, emphasizes the biotransformation and detection of these compounds in biological fluids. The study reviews trends in the biotransformation of α-pyrrolidinovalerophenone and 3,4-methylenedioxypyrovalerone, discussing sample preparation techniques for analytical toxicology studies. The main characteristics of pyrrolidinophenone derivatives and their primary metabolites are presented, highlighting the analytical possibilities of screening for biological fluids and the potential for identifying and quantifying these substances using chromatography-mass spectrometry methods (Synbulatov, Voronin, & Voronina, 2019).

Pyrrolones as Medicinal Scaffolds

Pyrrolones are recognized for their medicinal significance, exhibiting a broad spectrum of biological activities. This review details synthetic approaches for pyrrolones and analyzes their importance in medicinal chemistry. The information could serve as a foundation for developing new leads with higher efficacy, utilizing the pyrrolone nucleus (Ali, Alama, Hamida, & Hussain, 2014).

Biocidal Applications of Bio-Oils from Pyrolysis

While not directly related to Pyrrophenone, research into the biocidal applications of bio-oils produced through pyrolysis of biomass may provide insights into the broader utility of chemical compounds derived from pyrolysis processes. This review evaluates the biocidal potential of bio-oils against medically and economically significant insects, fungi, and bacteria, potentially offering a perspective on the applicability of chemical derivatives in environmental and health-related fields (Mattos, Veloso, Romeiro, & Folly, 2019).

Mechanism of Action

Target of Action

Pyrrophenone primarily targets the Group IVA cytosolic phospholipase A2 (cPLA2α) . This enzyme selectively releases arachidonic acid (AA) from membrane phospholipids, playing a central role in initiating the synthesis of prostaglandins (PGs) and leukotrienes (LTs) .

Mode of Action

This compound interacts with its target, cPLA2α, by competitively binding to the ATP-binding site of protein kinases . This prevents the phosphorylation of substrate proteins and subsequent downstream signaling events . It inhibits cPLA2α with an IC50 of 4.2 nM in enzyme assays and potently blocks the release of AA and the production of PGE2 and LTC4 in cells .

Biochemical Pathways

The inhibition of cPLA2α by this compound affects the eicosanoid biosynthesis pathway . This pathway is responsible for the production of prostaglandins and leukotrienes, which are lipid compounds that play key roles in inflammation and immune responses . By inhibiting cPLA2α, this compound reduces the release of arachidonic acid, a precursor for eicosanoids, thereby suppressing the production of these inflammatory mediators .

Pharmacokinetics

They influence how the drug is absorbed into the body, distributed to different tissues, metabolized for use or detoxification, and finally excreted .

Result of Action

The molecular effect of this compound’s action involves the inhibition of arachidonic acid release and subsequent suppression of eicosanoid synthesis . On a cellular level, this results in a reduction of inflammatory responses, as eicosanoids like prostaglandins and leukotrienes are key mediators of inflammation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. In general, factors such as temperature, pH, and presence of other chemicals can affect a drug’s stability and activity

Safety and Hazards

Pyrrophenone should be handled with personal protective equipment to avoid dust formation . It is recommended to use self-contained breathing apparatus for firefighting if necessary .

Future Directions

Pyrrophenone is a more potent and specific cPLA2α inhibitor than MAFP and AACOCF3 and represents an excellent pharmacological tool to investigate the biosynthesis and the biological roles of eicosanoids and PAF .

Relevant Papers

The paper titled “Group IVA cytosolic phospholipase A2 (cPLA2α) and integrin αIIbβ3 reinforce each other’s functions during αIIbβ3 signaling in platelets” discusses the role of this compound in inhibiting cPLA2α . Another paper titled “Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils” discusses the inhibitory properties of this compound on eicosanoids and PAF in human neutrophils .

Properties

IUPAC Name

N-[[(2S,4R)-1-[2-(2,4-difluorobenzoyl)benzoyl]-4-tritylsulfanylpyrrolidin-2-yl]methyl]-4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H37F2N3O5S2/c50-36-24-25-41(42(51)27-36)44(55)39-18-10-11-19-40(39)47(58)54-30-38(28-37(54)29-52-45(56)32-22-20-31(21-23-32)26-43-46(57)53-48(59)60-43)61-49(33-12-4-1-5-13-33,34-14-6-2-7-15-34)35-16-8-3-9-17-35/h1-27,37-38H,28-30H2,(H,52,56)(H,53,57,59)/b43-26+/t37-,38+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCZRVUQXBBTRO-MKNPRXRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1CNC(=O)C2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)SC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1CNC(=O)C2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)SC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H37F2N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

850.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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